molecular formula C13H23BrO B13074433 1-Bromo-2-(cyclopentylmethoxy)cycloheptane

1-Bromo-2-(cyclopentylmethoxy)cycloheptane

Cat. No.: B13074433
M. Wt: 275.22 g/mol
InChI Key: DPCMIAIWBVHLMP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopentylmethoxy)cycloheptane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Bromo-2-(cyclopentylmethoxy)cycloheptane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong bases or acids, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate or chromium trioxide .

Scientific Research Applications

1-Bromo-2-(cyclopentylmethoxy)cycloheptane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine atom and cyclopentylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentylmethoxy group can interact with hydrophobic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Bromo-2-(cyclopentylmethoxy)cycloheptane can be compared with other similar compounds, such as:

    1-Bromo-2-(cyclopentyloxy)cycloheptane: Similar in structure but with a different substituent on the cycloheptane ring.

    2-Bromo-1-(cyclopentylmethoxy)cycloheptane: The position of the bromine atom and the cyclopentylmethoxy group is reversed.

    1-Bromo-2-(cyclopentylmethoxy)cyclohexane: The cycloheptane ring is replaced with a cyclohexane ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-2-(cyclopentylmethoxy)cycloheptane

InChI

InChI=1S/C13H23BrO/c14-12-8-2-1-3-9-13(12)15-10-11-6-4-5-7-11/h11-13H,1-10H2

InChI Key

DPCMIAIWBVHLMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC2CCCC2

Origin of Product

United States

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